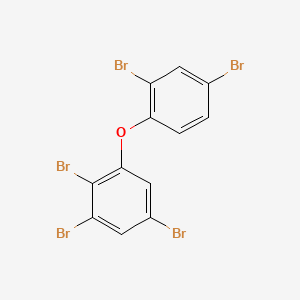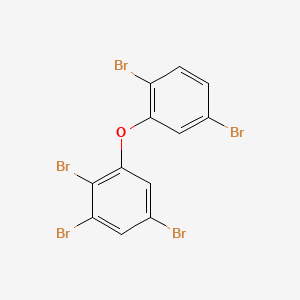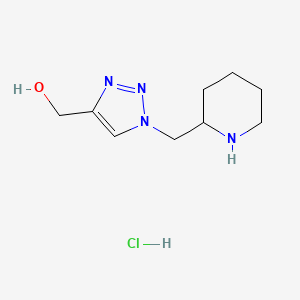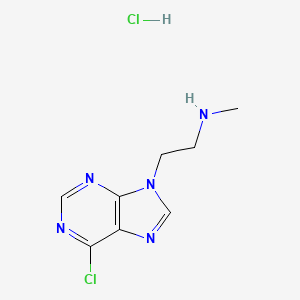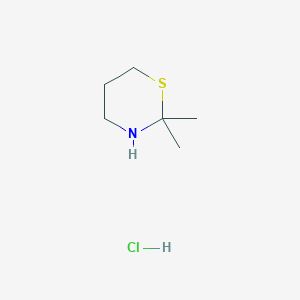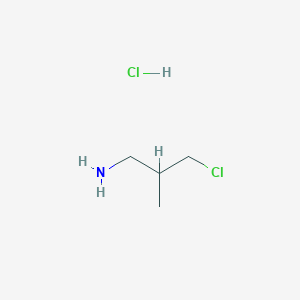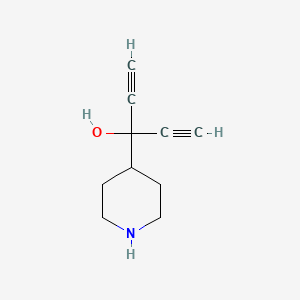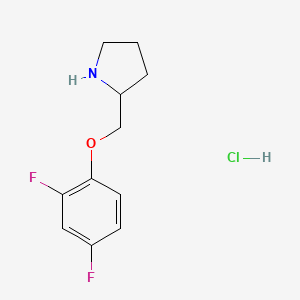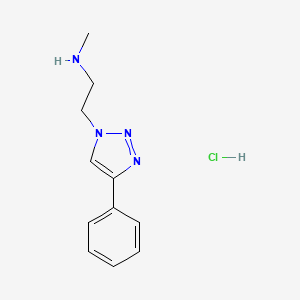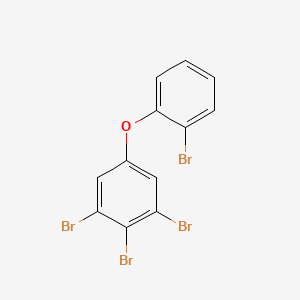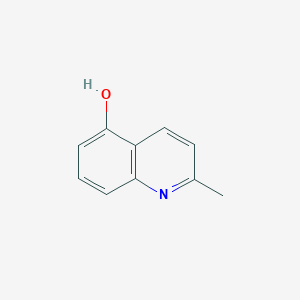
2-メチルキノリン-5-オール
概要
説明
2-Methylquinolin-5-ol is an organic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
科学的研究の応用
2-Methylquinolin-5-ol is widely used in scientific research due to its versatile properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In biology, it is used as a probe for studying enzyme activities and as a potential therapeutic agent for various diseases. In medicine, it has shown promise in the treatment of bacterial infections and cancer.
作用機序
Target of Action
2-Methylquinolin-5-ol is a derivative of quinoline, a heterocyclic compound that has been found to have substantial biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is noted that all the compounds in a study involving quinoline derivatives are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a study involving quinoline derivatives, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (ic50) 294 μM .
Action Environment
The synthesis of quinoline derivatives, including 2-methylquinolin-5-ol, involves various techniques and protocols, which may be influenced by environmental factors .
生化学分析
Biochemical Properties
2-Methylquinolin-5-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Methylquinolin-5-ol and these enzymes often involves the formation of a complex that can either inhibit or enhance the enzyme’s activity, depending on the specific context of the reaction . Additionally, 2-Methylquinolin-5-ol has been shown to bind to certain proteins, altering their conformation and, consequently, their function .
Cellular Effects
The effects of 2-Methylquinolin-5-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methylquinolin-5-ol has been found to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes . In terms of cellular metabolism, 2-Methylquinolin-5-ol has been observed to alter metabolic fluxes, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-Methylquinolin-5-ol exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For example, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 2-Methylquinolin-5-ol can interact with DNA, influencing gene expression by either promoting or hindering the binding of transcription factors . These interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 2-Methylquinolin-5-ol in laboratory settings can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 2-Methylquinolin-5-ol has been associated with changes in cellular function, including alterations in cell viability and proliferation rates
Dosage Effects in Animal Models
The effects of 2-Methylquinolin-5-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit beneficial properties such as anti-inflammatory or antioxidant activities . At higher doses, 2-Methylquinolin-5-ol can become toxic, leading to adverse effects such as liver damage or neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic contexts.
Metabolic Pathways
2-Methylquinolin-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body . This compound can also influence metabolic fluxes by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-Methylquinolin-5-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as ABC transporters, which facilitate its movement across cellular membranes . Additionally, 2-Methylquinolin-5-ol can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Methylquinolin-5-ol is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The subcellular distribution of 2-Methylquinolin-5-ol can significantly influence its biochemical interactions and overall cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylquinolin-5-ol can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, where 2-aminobenzaldehyde reacts with acetic anhydride to form quinoline derivatives.
Industrial Production Methods: In industrial settings, the compound is often produced through continuous flow processes to ensure high purity and yield. These methods involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Methylquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of 2-methylquinoline.
Substitution: Generation of various substituted quinoline derivatives.
類似化合物との比較
Quinaldine
2-Methylquinoline
4-Hydroxy-2-methylquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-methylquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOECQNQZPWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458640 | |
| Record name | 2-Methylquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-72-7 | |
| Record name | 2-Methyl-5-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methylquinolin-5-ol in the synthesis of the antimicrobial agents described in the paper?
A1: 2-Methylquinolin-5-ol serves as a starting material in the multi-step synthesis of a series of 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazole derivatives. These derivatives were designed to incorporate four known moieties, including 2-methylquinolin-5-ol, with the goal of creating compounds with potent antimicrobial activity. The 2-methylquinolin-5-ol moiety is incorporated into the final structure of these derivatives and is thought to contribute to their overall antimicrobial properties. []
Q2: Is there information available about the specific structural characteristics of 2-methylquinolin-5-ol analyzed in the paper?
A2: While the paper utilizes 2-methylquinolin-5-ol as a starting material, it primarily focuses on the synthesis and characterization of the final 1,3,4-thiadiazole derivatives. The paper does not delve into the specific spectroscopic data or structural analysis of 2-methylquinolin-5-ol itself. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

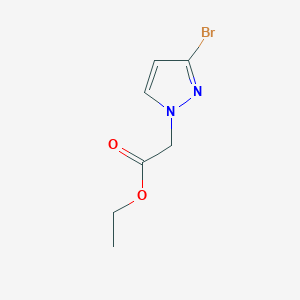
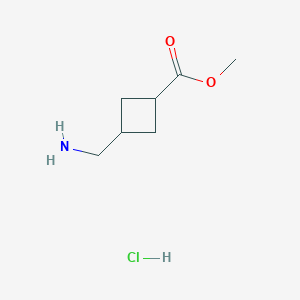

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)
